molecular formula C14H16N2O2 B2638818 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide CAS No. 922053-92-7

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Cat. No.: B2638818
CAS No.: 922053-92-7
M. Wt: 244.294
InChI Key: UBEOSMBBHQTDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a fused tetrahydroquinolinone scaffold linked to a cyclopropanecarboxamide group.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-16-12-6-5-11(15-14(18)9-2-3-9)8-10(12)4-7-13(16)17/h5-6,8-9H,2-4,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEOSMBBHQTDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) have shown promise in targeting various cancer types. The compound's structure allows for interactions with biological targets involved in cancer proliferation pathways. For instance, studies have demonstrated that similar compounds exhibit cytotoxic effects against non-small-cell lung carcinoma cells by inhibiting specific kinases involved in cell growth and survival .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Laboratory tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent .

Neurological Applications

There is ongoing research into the neuroprotective effects of this compound. Preliminary studies suggest that it may help mitigate neurodegenerative processes by modulating oxidative stress responses and inflammation in neuronal cells. This application is particularly relevant for conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl). One derivative was tested against a panel of cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications to enhance efficacy .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation was conducted to assess the antimicrobial properties of this compound. It was subjected to minimum inhibitory concentration (MIC) testing against various bacterial strains. Results indicated that certain derivatives displayed significant antibacterial activity comparable to standard antibiotics, suggesting their potential use in treating resistant infections .

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and pharmacological profiles:

Compound Name Structure Highlights Molecular Weight CAS Number Pharmacological Activity Key Features
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (Target) Tetrahydroquinolinone + cyclopropanecarboxamide Not provided Not provided Inferred kinase/anticancer potential Rigid tetrahydroquinolinone core; cyclopropane for steric effects
Tozasertib Lactate (VX-680) Cyclopropanecarboxamide + pyrimidinyl-thio linkage + piperazinyl group 464.59 (base) 899827-04-4 Antineoplastic (Aurora kinase inhibitor) Broad-spectrum kinase inhibition; used in high-resolution crystallography
Baxdrostat Tetrahydroquinolin + tetrahydroisoquinolin + propionamide 363.45 1428652-17-8 Not specified (likely hypertensive) Propionamide substituent; fused isoquinoline system for enhanced bioavailability
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Diethylcarboxamide + phenyl + methoxyphenoxy groups on cyclopropane Not provided Not provided Not specified High diastereoselectivity (dr 19:1); synthetic yield 51%

Key Comparative Insights

Its pyrimidinyl-thio and piperazinyl groups enhance binding affinity and solubility, distinguishing it from the target compound’s simpler tetrahydroquinolinone architecture . The tetrahydroisoquinoline moiety may improve blood-brain barrier penetration compared to the target compound’s planar quinolinone system .

Synthetic Accessibility :

  • The diethylcarboxamide analog demonstrates practical synthetic challenges, such as achieving high diastereomeric ratios (dr 19:1) and moderate yields (51%). This contrasts with the target compound, which may require specialized methods for cyclopropane functionalization.

However, Tozasertib’s additional heterocyclic groups likely broaden its kinase inhibition profile . Substituent variations (e.g., methoxyphenoxy in vs. tetrahydroquinolinone in the target compound) significantly alter lipophilicity and metabolic stability, impacting therapeutic applicability.

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group present in related compounds suggests potential enzyme inhibition properties. This mechanism is crucial for antimicrobial and anticancer activities.
  • DNA Intercalation : The quinoline moiety may allow the compound to intercalate with DNA, disrupting replication and transcription processes.
  • Receptor Modulation : Preliminary studies indicate that this compound could modulate specific receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains and fungi due to their ability to inhibit cell wall synthesis or disrupt cellular metabolism .

Anticancer Potential

The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. The compound exhibited cytotoxic effects by inducing apoptosis and inhibiting cell proliferation in human cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrahydroquinoline derivatives demonstrated that compounds similar to this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disruption of the bacterial cell membrane integrity .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines revealed that the compound induced significant cytotoxicity at concentrations as low as 10 µM. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.